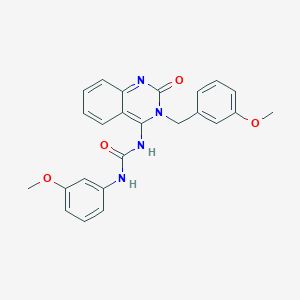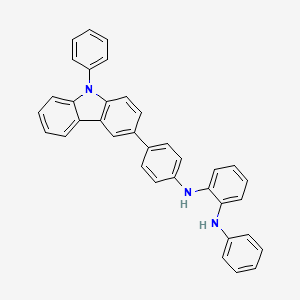
N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine: is a complex organic compound with a molecular formula of C36H27N3. This compound is known for its unique structural properties, which include multiple aromatic rings and nitrogen atoms. It is often used in various scientific research applications due to its electron-rich nature and high hole mobility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of boronic acids and palladium-catalyzed cross-coupling reactions. For example, (9-phenyl-9H-carbazol-2-yl)boronic acid can be used as a starting material . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters such as temperature, pressure, and solvent composition. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structural properties make it useful in the study of biological systems and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
作用機序
The mechanism of action of N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it effective in various applications such as hole transport materials in organic electronics .
類似化合物との比較
Similar Compounds
- N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine
- N-([1,1’-biphenyl]-2-yl)-2-(9H-carbazol-9-yl)-N-(3-(phenanthren-9-yl)phenyl)-[1,1’:2’,1’‘-terphenyl]-4’-amine
- N,N-Phenyl-N,N-(9-phenyl-3-carbazolyl)-1,1’-biphenyl-4,4’-diamine
Uniqueness
What sets N1-Phenyl-N2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzene-1,2-diamine apart from similar compounds is its specific arrangement of aromatic rings and nitrogen atoms, which confer unique electronic properties. This makes it particularly effective in applications requiring high hole mobility and electron-rich materials.
特性
分子式 |
C36H27N3 |
|---|---|
分子量 |
501.6 g/mol |
IUPAC名 |
1-N-phenyl-2-N-[4-(9-phenylcarbazol-3-yl)phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C36H27N3/c1-3-11-28(12-4-1)37-33-16-8-9-17-34(33)38-29-22-19-26(20-23-29)27-21-24-36-32(25-27)31-15-7-10-18-35(31)39(36)30-13-5-2-6-14-30/h1-25,37-38H |
InChIキー |
GSJWCVALKMQUTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)

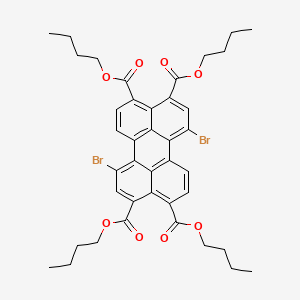
![(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14116626.png)
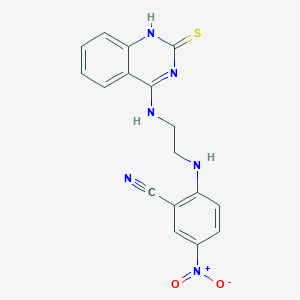
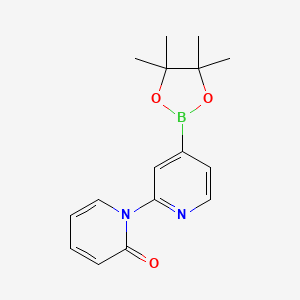
![1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14116634.png)
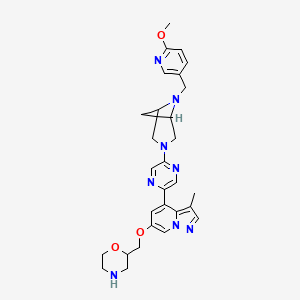
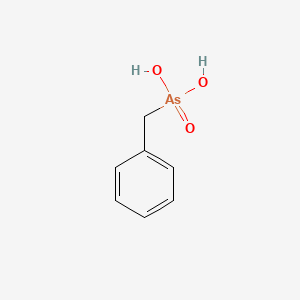
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14116649.png)
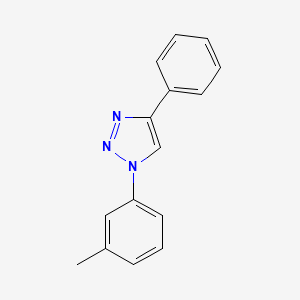
![dipotassium;[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate](/img/structure/B14116669.png)
![(2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B14116677.png)
